molecular formula C20H23NO2S B11074924 1,3-Benzothiazol-2-ylmethyl 2-(1-adamantyl)acetate

1,3-Benzothiazol-2-ylmethyl 2-(1-adamantyl)acetate

Cat. No.: B11074924
M. Wt: 341.5 g/mol
InChI Key: SGYJWQMKLAMHHE-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-2-ylmethyl 2-(1-adamantyl)acetate is an organic compound that combines the structural features of benzothiazole and adamantane Benzothiazole is a bicyclic compound containing both benzene and thiazole rings, while adamantane is a tricyclic hydrocarbon known for its stability and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzothiazol-2-ylmethyl 2-(1-adamantyl)acetate typically involves the reaction of 1,3-benzothiazol-2-ylmethyl chloride with 2-(1-adamantyl)acetic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazol-2-ylmethyl 2-(1-adamantyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzothiazol-2-ylmethyl 2-(1-adamantyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Benzothiazol-2-ylmethyl 2-(1-adamantyl)acetate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The adamantyl group contributes to the compound’s stability and enhances its binding affinity to the target molecules. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzothiazol-2-ylmethyl 2-(1-adamantyl)acetate is unique due to its combination of benzothiazole and adamantane structures. This combination imparts both stability and reactivity, making it suitable for various applications in chemistry, biology, and materials science. Its ability to undergo diverse chemical reactions and its potential bioactivity further distinguish it from other similar compounds .

Properties

Molecular Formula

C20H23NO2S

Molecular Weight

341.5 g/mol

IUPAC Name

1,3-benzothiazol-2-ylmethyl 2-(1-adamantyl)acetate

InChI

InChI=1S/C20H23NO2S/c22-19(23-12-18-21-16-3-1-2-4-17(16)24-18)11-20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,13-15H,5-12H2

InChI Key

SGYJWQMKLAMHHE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)OCC4=NC5=CC=CC=C5S4

Origin of Product

United States

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